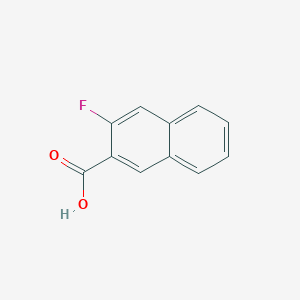

3-氟-2-萘甲酸

概述

描述

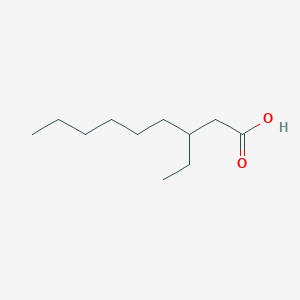

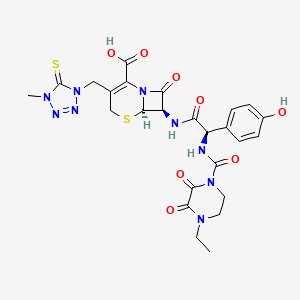

3-Fluoro-2-naphthoic acid is a chemical compound that is part of the aromatic polyesters family . It exhibits both acidic and weak basic properties and finds utility in the synthesis of dyes and pigments .

Synthesis Analysis

The synthesis of 3-Fluoro-2-naphthoic acid-based compounds has been reported in several studies. For instance, two novel chemosensors, IF-1 and IF-2, were synthesized based on 3-hydroxy-2-naphthohydrazide and aldehyde derivatives .Molecular Structure Analysis

The molecular structure of 3-Fluoro-2-naphthoic acid is characterized by a notable charge transfer from 3-hydroxy-2-naphthamide to 2,4-di-tert-butyl-6-methylphenol, as indicated by the FMO analysis .Chemical Reactions Analysis

Upon the addition of sodium cyanate, the weak-fluorescent 3-amino-2-naphthoic acid could react with CNO−, which triggered intense emission of green fluorescence .Physical and Chemical Properties Analysis

3-Fluoro-2-naphthoic acid is characterized by robustness, solvents resistive, superior physical strength, a degree of sensitivity to moisture, and high melting points . It also exhibits fluorescence properties .科学研究应用

有机化学中的亲核芳香取代

3-氟-2-萘甲酸被用于有机化学领域,特别是在亲核芳香取代反应中。Aissaoui 等人 (2012) 证明了萘甲酸上的取代反应,包括具有氟或甲氧基的萘甲酸,可以以良好到极好的产率发生。该过程涉及烷基/乙烯基/芳基有机锂和格氏试剂,不需要金属催化剂或羧基保护。这代表了取代萘甲酸合成的重大进展,在各种合成途径中具有潜在应用 (Aissaoui 等人,2012)。

在颜料和医药生产中的应用

该化合物还与有机偶氮颜料的合成以及制药和农药工业有关。Shteinberg (2022) 讨论了合成 3-羟基-2-萘甲酸芳基酰胺的催化方法,强调了它们在这些领域的意义。这项研究表明 3-氟-2-萘甲酸衍生物在生产着色剂和潜在药物化合物中的作用 (Shteinberg,2022)。

在荧光和传感应用中

Shanmugapriya 等人 (2020) 探索了 3-羟基-2-萘甲酰肼(3-氟-2-萘甲酸的衍生物)在检测氰化物和铝离子中的用途。这突出了其在基于荧光的环境和安全监测分析中的潜在应用 (Shanmugapriya 等人,2020)。

表面改性和纳米技术

该化合物的衍生物还可以在纳米技术中找到应用。Savic 等人 (2013) 描述了用 3-羟基-2-萘甲酸改性纳米晶 TiO2 颗粒,显着改变了纳米颗粒的光学性质。这表明其在开发具有特定光学特性的新材料方面的潜力 (Savic 等人,2013)。

作用机制

Target of Action

It’s known that fluoro-organic compounds, which include 3-fluoro-2-naphthoic acid, are often used in the pharmaceutical and agrochemical industries due to their unique properties .

Mode of Action

It’s known that fluoro-organic compounds can interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Fluoro-organic compounds are known to interact with a variety of biochemical pathways, potentially leading to a range of downstream effects .

Pharmacokinetics

The pharmacokinetic properties of fluoro-organic compounds can vary widely, influencing their bioavailability .

Result of Action

Fluoro-organic compounds can have a range of effects at the molecular and cellular level, depending on their specific structures and targets .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Fluoro-2-naphthoic acid. For instance, the presence of specific electron acceptors, trace metals, and competition for substrates from non-NA-degrading microbes are important drivers in shaping NA-degrading microbial communities .

安全和危害

未来方向

生化分析

Molecular Mechanism

Fluorinated compounds can interact with biomolecules in unique ways, potentially leading to changes in gene expression or enzyme activity .

Temporal Effects in Laboratory Settings

Fluorinated compounds are generally stable and resistant to degradation .

Metabolic Pathways

Fluorinated compounds can participate in unique metabolic pathways due to the unique reactivity of fluorine .

Transport and Distribution

Fluorinated compounds can interact with various transporters and binding proteins .

Subcellular Localization

The localization of fluorinated compounds can be influenced by various factors, including targeting signals and post-translational modifications .

属性

IUPAC Name |

3-fluoronaphthalene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FO2/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h1-6H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDXLBIXGGFGMRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

712-70-9 | |

| Record name | 3-fluoronaphthalene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-(carboxymethyl)thiophen-2-yl]acetic Acid](/img/structure/B3151346.png)

![ethyl 2-[(2E)-2-benzylidenehydrazinyl]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B3151354.png)

![2-[(4-aminophenyl)thio]-N-benzylacetamide](/img/structure/B3151361.png)